molecular formula C20H23NO5S B11129084 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3-(furan-2-yl)prop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B11129084
M. Wt: 389.5 g/mol
InChI Key: JDESPRMDGNUNPO-MDZDMXLPSA-N
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Description

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C20H23NO5S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide

InChI

InChI=1S/C20H23NO5S/c1-2-25-19-7-5-16(6-8-19)14-21(17-11-13-27(23,24)15-17)20(22)10-9-18-4-3-12-26-18/h3-10,12,17H,2,11,13-15H2,1H3/b10-9+

InChI Key

JDESPRMDGNUNPO-MDZDMXLPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CO3

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CO3

Origin of Product

United States

Biological Activity

The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3-(furan-2-yl)prop-2-enamide (CAS Number: 845663-03-8) is a synthetic organic molecule notable for its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H23NO5SC_{20}H_{23}NO_5S, with a molecular weight of approximately 389.465 g/mol. Its structure includes a tetrahydrothiophene ring, an ethoxybenzyl group, and a furan moiety attached to a prop-2-enamide backbone. The presence of the dioxidotetrahydrothiophene contributes to its unique chemical properties, which may influence its biological activity.

PropertyValue
Molecular FormulaC20H23NO5S
Molecular Weight389.465 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point655.9 ± 55.0 °C at 760 mmHg
Flash Point350.5 ± 31.5 °C

The biological activity of this compound is anticipated based on its structural features, which suggest potential interactions with various biological targets. The mechanism of action may involve:

  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as a modulator for receptors related to neurotransmission or hormonal activity.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, potentially mitigating oxidative stress in biological systems.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Antioxidant Activity

Research has shown that compounds with similar structures exhibit significant antioxidant activities. For instance, thiazole derivatives containing furan scaffolds demonstrated promising antioxidant properties, indicating that this compound might also possess similar capabilities .

Antibacterial Properties

Studies on related compounds have highlighted their antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli. The potential for this compound to exhibit antibacterial activity warrants further investigation .

Case Studies and Experimental Findings

In experimental settings, derivatives of tetrahydrothiophene have been evaluated for their biological activities:

  • Antimicrobial Activity : Certain derivatives showed effective inhibition against bacterial strains with minimum inhibitory concentrations (MICs) lower than standard antibiotics.
    CompoundTarget BacteriaInhibition Zone (mm)
    Compound AS. aureus28
    Compound BE. coli25
    Compound CC. albicans26
  • Antioxidant Assays : Compounds were tested using phosphomolybdate methods, revealing significant antioxidant capacities measured in µg AAE/g dry sample.
    CompoundAntioxidant Activity (µg AAE/g)
    Compound D2007.67
    Compound E1962.48

Scientific Research Applications

Predicted Biological Activities

Computational models such as the Prediction of Activity Spectra for Substances (PASS) indicate that this compound may exhibit diverse pharmacological activities. The predicted activities include:

  • Anticancer : Potential effectiveness against various cancer cell lines.
  • Anti-inflammatory : May inhibit pathways involved in inflammation.
  • Antimicrobial : Possible efficacy against bacterial and fungal strains.

Case Studies and Research Findings

Research on compounds with similar structures has provided insights into their biological activities:

Study FocusFindings
Anticancer Activity In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against human tumor cells, with IC50 values indicating effective growth inhibition.
Anti-inflammatory Effects Compounds containing furan rings have demonstrated the ability to reduce inflammatory markers in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Properties Structural analogs have been tested against various pathogens, showing promising results in inhibiting bacterial growth, particularly against resistant strains.

Preparation Methods

Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophene-1,1-dioxide core is synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide in acetic acid, yielding tetrahydrothiophene-1,1-dioxide. Subsequent nitration at the 3-position is achieved through radical-initiated bromination followed by nucleophilic substitution with sodium cyanide, producing tetrahydrothiophene-3-carbonitrile-1,1-dioxide (CAS 17389-09-2). Reduction of the nitrile to an amine is accomplished via catalytic hydrogenation using Raney nickel under hydrogen gas at 50–60°C, yielding 1,1-dioxidotetrahydrothiophen-3-amine.

Key Data:

IntermediateReagents/ConditionsYield
Tetrahydrothiophene-1,1-dioxideH₂O₂ (30%), CH₃COOH, 40°C, 6 hr85%
Tetrahydrothiophene-3-carbonitrile-1,1-dioxideNBS, AIBN, CCl₄; then NaCN, DMF72%
1,1-Dioxidotetrahydrothiophen-3-amineH₂ (3 atm), Raney Ni, EtOH, 55°C68%

Synthesis of 4-Ethoxybenzyl Chloride

4-Ethoxybenzyl alcohol is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C, followed by gradual warming to room temperature. Excess SOCl₂ is removed under reduced pressure to yield 4-ethoxybenzyl chloride, a critical alkylating agent.

Alkylation and Amidation Sequence

N-Alkylation of 1,1-Dioxidotetrahydrothiophen-3-amine

The amine intermediate undergoes alkylation with 4-ethoxybenzyl chloride in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C) for 12 hr. This step introduces the 4-ethoxybenzyl group, forming N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)amine .

Optimization Note:

  • Excess K₂CO₃ (2.5 equiv) ensures complete deprotonation of the amine.

  • Anhydrous conditions prevent hydrolysis of the alkylating agent.

Preparation of 3-(Furan-2-yl)prop-2-enoyl Chloride

3-(Furan-2-yl)prop-2-enoic acid is synthesized via Knoevenagel condensation of furfural with malonic acid in pyridine. The resulting acid is converted to its acid chloride using oxalyl chloride (COCl₂) and catalytic dimethylformamide (DMF) in dichloromethane at 0°C.

Final Amide Coupling

The secondary amine N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)amine is reacted with 3-(furan-2-yl)prop-2-enoyl chloride in tetrahydrofuran (THF) under inert atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, and the reaction is stirred at −10°C for 4 hr to favor the (2E)-stereochemistry. The product is isolated via silica gel chromatography (hexane/ethyl acetate, 3:1).

Critical Parameters for Stereocontrol:

  • Low temperature (−10°C) minimizes isomerization.

  • Bulky tert-butyl groups in the amine reduce steric hindrance, favoring trans-configuration.

Purification and Characterization

Chromatographic Purification

Crude product is purified using flash chromatography (SiO₂, gradient elution from 20% to 50% ethyl acetate in hexane). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 15.6 Hz, 1H, CH=CH), 6.85–7.25 (m, 6H, aromatic), 4.52 (q, J = 6.8 Hz, 2H, OCH₂CH₃), 3.12–3.45 (m, 4H, tetrahydrothiophene-dioxide).

  • ESI-MS : m/z 429.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Stepwise alkylation-amidationHigh stereoselectivity, scalableMulti-step, costly reagents58%
One-pot tandem reactionReduced purification stepsLower stereochemical control42%

Industrial-Scale Considerations

  • Cost Efficiency : Use of Raney nickel in catalytic hydrogenation reduces metal waste.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) improves environmental metrics.

Q & A

Q. What are the key synthetic challenges in preparing (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-3-(furan-2-yl)prop-2-enamide, and what strategies can address them?

  • Answer : The synthesis involves three critical steps:
  • Amide bond formation : Coupling the tetrahydrothiophene-1,1-dioxide moiety with the 4-ethoxybenzyl group. This may require activating agents like EDCl/HOBt or carbodiimides to ensure regioselectivity .
  • E-configuration control : The α,β-unsaturated amide (prop-2-enamide) must retain the E-stereochemistry, achieved via base-catalyzed condensation (e.g., NaOH/ethanol) under controlled temperatures (0–25°C) to minimize isomerization .
  • Purification challenges : The compound’s polar groups (sulfone, ethoxy) complicate isolation. Gradient silica gel chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended .

Table 1 : Synthetic strategies for analogous compounds

StepReagents/ConditionsYield (%)Reference
Amide couplingEDCl, HOBt, DMF, RT65–75
CondensationNaOH, ethanol, 0–25°C70–80
PurificationSilica gel (hexane:EtOAc = 3:1 to 1:2)85–90

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

  • Answer :
  • NMR :
  • ¹H NMR : Peaks for the furan protons (δ 6.3–7.4 ppm), ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.4–4.1 ppm for OCH₂), and sulfone protons (δ 3.0–3.8 ppm) .
  • ¹³C NMR : Carbonyl (δ ~165–170 ppm), sulfone (δ ~55–60 ppm), and furan carbons (δ ~110–150 ppm) .
  • IR : Strong absorbance for amide C=O (~1650 cm⁻¹) and sulfone S=O (~1150–1300 cm⁻¹) .
  • MS : Molecular ion peak at m/z ~415 (calculated for C₂₁H₂₅NO₅S) with fragmentation patterns matching the furan and ethoxybenzyl groups .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve stereochemical uncertainties in this compound?

  • Answer :
  • Data collection : High-resolution (≤ 0.8 Å) single-crystal X-ray diffraction data is collected at low temperature (100 K) to minimize thermal motion .
  • Structure refinement : SHELXL refines the model using least-squares algorithms, incorporating anisotropic displacement parameters for non-H atoms. The E-configuration is validated via bond lengths (C=C ~1.33 Å) and torsion angles .
  • Validation : The R-factor (≤ 0.05) and electron density maps (residual peaks < 0.3 eÅ⁻³) confirm accuracy. CCDC deposition is recommended for reproducibility .

Q. What computational methods can predict the biological activity of this compound based on its structure?

  • Answer :
  • Docking studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like cyclooxygenase-2 (COX-2) or kinases, leveraging the furan’s π-π stacking and sulfone’s hydrogen-bonding potential .
  • QSAR models : Use descriptors (logP, polar surface area) to correlate structural features (ethoxy group hydrophobicity, sulfone polarity) with activity. Training datasets should include analogs like cinnamic acid derivatives .
  • ADMET prediction : SwissADME predicts bioavailability (Rule of Five compliance) and blood-brain barrier penetration, critical for CNS-targeted drug design .

Q. How can conflicting spectroscopic data be resolved during structural elucidation?

  • Answer :
  • Contradictory NMR peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can distinguish E/Z isomers via spatial proximity of protons .
  • Mass spectrometry anomalies : High-resolution MS (HRMS) with < 5 ppm error confirms molecular formula. Isotopic patterns (e.g., sulfur’s ³²S/³⁴S) aid validation .
  • Crystallographic vs. solution data : Compare X-ray bond angles with DFT-optimized geometries (Gaussian 16) to identify conformational flexibility .

Methodological Guidelines

  • Synthesis : Prioritize regioselective amidation and low-temperature condensation to preserve stereochemistry .
  • Characterization : Combine NMR, IR, and HRMS with X-ray crystallography for unambiguous confirmation .
  • Activity prediction : Integrate docking, QSAR, and ADMET tools early in lead optimization .

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